molecular formula C20H23ClN2O2 B4028669 2-(4-Chlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone

2-(4-Chlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4028669
M. Wt: 358.9 g/mol
InChI Key: MLSLYPXEWVNVNU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

2-(4-Chlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with an appropriate dihalide.

    Substitution reactions: The piperazine ring is then functionalized with 4-chlorophenyl and 2-ethoxyphenyl groups through nucleophilic substitution reactions.

    Final coupling: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
  • 2-(4-Chlorophenyl)-1-[4-(2-phenyl)piperazin-1-yl]ethanone

Uniqueness

2-(4-Chlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-2-25-19-6-4-3-5-18(19)22-11-13-23(14-12-22)20(24)15-16-7-9-17(21)10-8-16/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSLYPXEWVNVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.